4-(Trifluorométhyl)pyridine

Vue d'ensemble

Description

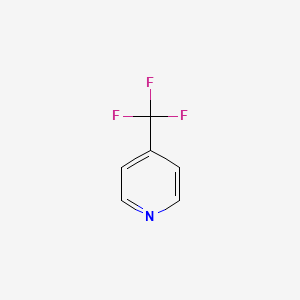

4-(Trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of a pyridine ring. This compound is a colorless liquid with a pungent odor and is widely used in various chemical reactions due to its unique properties. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in pharmaceuticals, agrochemicals, and material sciences .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(Trifluoromethyl)pyridine plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). Notable uses include:

- Antiviral and Antitumor Agents : Compounds containing the trifluoromethyl group have been shown to exhibit significant biological activity. For instance, tipranavir, an HIV protease inhibitor, incorporates this moiety and has been successfully commercialized . Other compounds are undergoing clinical trials for their potential in treating various diseases, including cancers .

- Synthesis of Ligands : The compound is utilized in synthesizing ligands for stabilizing hypervalent iodine species, which are important in organic transformations .

- Case Study : A study highlighted the synthesis of naporafenib, a drug used for treating RAF-driven cancers, which involves intermediates derived from 4-(trifluoromethyl)pyridine .

Agrochemical Applications

The agrochemical sector also benefits from 4-(Trifluoromethyl)pyridine derivatives:

- Herbicides and Fungicides : The compound has been integral in developing several agrochemicals. Fluazifop-butyl, a herbicide that protects crops from pests, was one of the first derivatives introduced into the market. Over 20 new agrochemicals containing this structure have received ISO common names .

- Biological Activity : The unique properties imparted by fluorine enhance the efficacy of these agrochemicals. For example, fluazinam, a fungicide derived from trifluoromethylpyridine, has shown superior activity compared to traditional chlorine-based fungicides .

Synthesis and Reactivity

4-(Trifluoromethyl)pyridine can be synthesized through various methods, including:

- Metalation Reactions : It can be used to prepare (trifluoromethyl)pyridyllithiums via metalation reactions, which are essential for further synthetic applications .

- Formation of Metal-Organic Frameworks (MOFs) : The compound is also involved in synthesizing MOFs, which are materials with applications in gas storage and catalysis .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Examples |

|---|---|---|

| Pharmaceuticals | APIs for antiviral and antitumor agents | Tipranavir, Naporafenib |

| Agrochemicals | Herbicides and fungicides | Fluazifop-butyl, Fluazinam |

| Synthetic Chemistry | Ligand synthesis, MOF formation | (Trifluoromethyl)pyridyllithiums |

Mécanisme D'action

Target of Action

4-(Trifluoromethyl)pyridine is a pyridine derivative It’s known that the compound can affect the respiratory system .

Mode of Action

It’s known to be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . It’s also used in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .

Biochemical Pathways

It’s known that the compound is used in the synthesis of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Pharmacokinetics

The compound has a boiling point of 110 °c (lit) and a density of 127 g/mL at 25 °C (lit) . These properties may influence its bioavailability.

Result of Action

It’s known that the compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Action Environment

It’s also known that the compound is flammable , which may influence its stability and efficacy in certain environments.

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. These interactions often result in the formation of reactive intermediates that can further react with biomolecules, influencing the overall biochemical pathways .

Cellular Effects

The effects of 4-(Trifluoromethyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, 4-(Trifluoromethyl)pyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, 4-(Trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic stability and reducing toxicity . At higher doses, 4-(Trifluoromethyl)pyridine can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

4-(Trifluoromethyl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 4-(Trifluoromethyl)pyridine can influence its biological activity and toxicity. For instance, the formation of reactive intermediates during metabolism can lead to covalent binding with cellular macromolecules, resulting in potential toxic effects . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)pyridine within cells and tissues are influenced by its physicochemical properties . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 4-(Trifluoromethyl)pyridine can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 4-(Trifluoromethyl)pyridine is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-(Trifluoromethyl)pyridine within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, targeting to the nucleus can allow the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)pyridine can be synthesized through several methods:

Trifluoromethylation of 4-iodobenzene:

Chlorine/Fluorine Exchange: This method uses trichloromethylpyridine as a starting material, where chlorine atoms are replaced with fluorine atoms.

Construction of Pyridine Ring: This method involves building the pyridine ring from a trifluoromethyl-containing building block.

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)pyridine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

4-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles and electrophiles, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring, resulting in different oxidation states and derivatives.

Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions.

Major Products Formed:

(Trifluoromethyl)pyridyllithiums: Formed via metalation reactions.

Metal-Organic Frameworks (MOFs): Synthesized using 4-(Trifluoromethyl)pyridine as a ligand.

Methiodide Salts: Produced through specific substitution reactions.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines:

2-(Trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group at the second position, leading to different reactivity and applications.

3-(Trifluoromethyl)pyridine: The trifluoromethyl group is at the third position, which also affects its chemical properties and uses.

Uniqueness: 4-(Trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it particularly valuable in various applications .

Activité Biologique

4-(Trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.

4-(Trifluoromethyl)pyridine has the chemical formula C6H4F3N and is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. This modification enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-(trifluoromethyl)pyridine exhibit notable antiviral properties. For instance, a series of trifluoromethyl pyridine piperazine derivatives were synthesized and tested against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The results indicated that certain compounds showed protective and curative effects against these viruses:

| Compound | Activity Type | EC50 (μg/mL) | Protective Activity (%) |

|---|---|---|---|

| A16 | Protective | 347.8 | 58.0 |

| A1 | Curative | 500 | 64.1 |

| A3 | Curative | 500 | 61.0 |

The compound A16 notably enhanced the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for plant defense mechanisms .

Antibacterial Activity

The antibacterial potential of 4-(trifluoromethyl)pyridine derivatives has also been explored. A study evaluated various urea derivatives containing this moiety against several bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for some of the most active compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 8 | 4.88 | B. mycoides |

| 7 | 5.00 | E. coli |

| 9 | 6.00 | C. albicans |

Compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, indicating that this functional group plays a crucial role in the efficacy of these compounds .

Anticancer Activity

The anticancer properties of 4-(trifluoromethyl)pyridine derivatives have been investigated across various human cancer cell lines. A notable study assessed their effects on cell lines such as A549, HCT116, and HePG2, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8 | PACA2 | 22.4 |

| 7 | HCT116 | 17.8 |

| 9 | HePG2 | 12.4 |

These compounds showed IC50 values that were lower than those of Doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents . Mechanistic studies suggested that these compounds might down-regulate key oncogenes such as EGFR and KRAS, contributing to their anticancer effects.

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYVNMXPYWIJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191398 | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-24-5 | |

| Record name | 4-(Trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Trifluoromethyl)pyridine exert its effects in biological systems?

A1: While 4-(Trifluoromethyl)pyridine itself might not have direct biological targets, research primarily utilizes it as a building block for more complex molecules. For instance, it serves as a key component in developing Glycine Transporter 1 (GlyT1) inhibitors. [, ] These inhibitors work by binding to GlyT1, a protein responsible for transporting the neurotransmitter glycine. By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine in the brain, potentially leading to therapeutic effects in conditions like schizophrenia. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of 4-(Trifluoromethyl)pyridine?

A2: * Molecular Formula: C6H4F3N * Molecular Weight: 147.10 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been conducted to characterize the vibrational frequencies and chemical shifts of 4-(Trifluoromethyl)pyridine. These data provide valuable insights into its molecular structure and properties. [, ]

Q3: What is the solubility of 4-(Trifluoromethyl)pyridine in common solvents?

A3: 4-(Trifluoromethyl)pyridine exhibits solubility in a wide range of organic solvents. [] This property makes it a versatile building block for synthesizing various derivatives and facilitating diverse chemical reactions.

Q4: Are there any known catalytic applications of 4-(Trifluoromethyl)pyridine or its derivatives?

A4: Currently, the research primarily focuses on utilizing 4-(Trifluoromethyl)pyridine as a building block for synthesizing biologically active compounds, including GlyT1 inhibitors, rather than exploring its catalytic properties. [, ]

Q5: How has computational chemistry been used in research related to 4-(Trifluoromethyl)pyridine?

A5: Researchers have employed computational techniques like Density Functional Theory (DFT) to study the molecular structure, vibrational frequencies, and Non-Linear Optical (NLO) behavior of 4-(Trifluoromethyl)pyridine. [, ] DFT calculations offer insights into its electronic structure and properties, aiding in the design and optimization of new derivatives with desired characteristics.

Q6: How do structural modifications of 4-(Trifluoromethyl)pyridine affect the activity and potency of its derivatives?

A6: Research on GlyT1 inhibitors demonstrates the profound impact of structural modifications on biological activity. For example, introducing heteroaromatic rings to the core structure of 4-(Trifluoromethyl)pyridine derivatives led to a significant enhancement in GlyT1 inhibitory activity. [] Further optimization, including the addition of specific substituents, resulted in the discovery of potent inhibitors with nanomolar IC50 values. [, ] This highlights the importance of SAR studies in optimizing the desired biological activity of 4-(Trifluoromethyl)pyridine-based compounds.

Q7: What are the known stability characteristics of 4-(Trifluoromethyl)pyridine and its derivatives?

A7: While specific stability data for 4-(Trifluoromethyl)pyridine might be limited, research emphasizes the importance of incorporating strategies to enhance the stability, solubility, and bioavailability of its derivatives, particularly in the context of drug development. [, ] Formulation approaches aim to protect these compounds from degradation, improve their pharmacokinetic profiles, and ultimately enhance their therapeutic potential.

Q8: What SHE (Safety, Health, and Environment) considerations are associated with 4-(Trifluoromethyl)pyridine and its derivatives?

A8: As with any chemical, handling 4-(Trifluoromethyl)pyridine and its derivatives requires adherence to safety guidelines. It is essential to consider potential hazards, implement appropriate control measures, and promote responsible practices to ensure the well-being of researchers and minimize environmental impact. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.